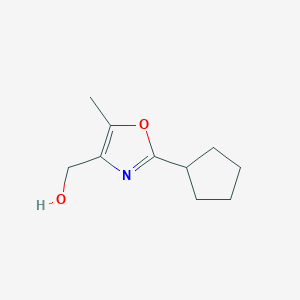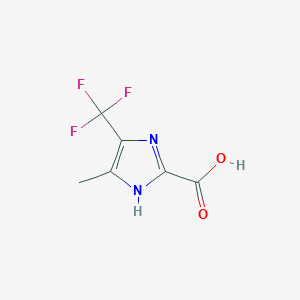
2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE is a heterocyclic compound that features both a pyridine and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE typically involves the condensation of a pyridine derivative with a thioamide. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under mild conditions . The reaction conditions often include the use of solvents such as ethanol or triethylamine, and the reaction is typically carried out at room temperature to moderate heat.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, while nucleophilic substitution can occur on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and thiazole derivatives.
Applications De Recherche Scientifique
2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Thiazolidine: Exhibits diverse biological activities, including anti-inflammatory and neuroprotective effects.
Uniqueness: 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE is unique due to the presence of both pyridine and thiazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H7N3S |
|---|---|
Poids moléculaire |
177.23 g/mol |
Nom IUPAC |
2-pyridin-3-yl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C8H7N3S/c9-7-5-12-8(11-7)6-2-1-3-10-4-6/h1-5H,9H2 |
Clé InChI |
WSKRRBUFBMKGID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC(=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B8711692.png)




![[2-Methyl-4-(morpholinomethyl)phenyl]methanol](/img/structure/B8711722.png)


